Dnp-L-cysteic acid sodium salt
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Overview
Description
. It is primarily used in biochemical research and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dnp-L-cysteic acid sodium salt involves the coupling of 2,4-dinitrophenylhydrazine with L-cysteic acid. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the proper formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as crystallization and filtration to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Dnp-L-cysteic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Dnp-L-cysteic acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for detecting and quantifying amino acids and peptides.
Biology: Employed in studies involving protein structure and function.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Dnp-L-cysteic acid sodium salt involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can form covalent bonds with amino acid residues, leading to modifications in protein structure and function. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
L-cysteic acid: A precursor to Dnp-L-cysteic acid sodium salt, used in similar biochemical applications.
N-(2,4-Dinitrophenyl)-L-cysteine: Another derivative of L-cysteine with similar properties.
Isethionic acid sodium salt: Used in similar industrial applications but with different chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable tool in various scientific research fields .
Properties
Molecular Formula |
C9H8N3NaO9S |
---|---|
Molecular Weight |
357.23 g/mol |
IUPAC Name |
sodium;(2R)-2-(2,4-dinitroanilino)-3-hydroxy-3-oxopropane-1-sulfonate |
InChI |
InChI=1S/C9H9N3O9S.Na/c13-9(14)7(4-22(19,20)21)10-6-2-1-5(11(15)16)3-8(6)12(17)18;/h1-3,7,10H,4H2,(H,13,14)(H,19,20,21);/q;+1/p-1/t7-;/m0./s1 |
InChI Key |
JJGQZEXHIQGWBI-FJXQXJEOSA-M |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CS(=O)(=O)[O-])C(=O)O.[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CS(=O)(=O)[O-])C(=O)O.[Na+] |
Origin of Product |
United States |
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